molecular formula C18H20N2O2 B2651812 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea CAS No. 1421443-09-5

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea

Cat. No.: B2651812
CAS No.: 1421443-09-5
M. Wt: 296.37
InChI Key: VZXAMDALPYPQMI-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea (CAS 1421469-40-0) is a synthetic unsymmetrical urea derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H21FN2O2 and a molecular weight of 328.4 g/mol, this compound features a central urea pharmacophore flanked by aromatic and aliphatic components . The urea functional group is a privileged scaffold in pharmaceutical development, renowned for its ability to form a key network of hydrogen bond interactions with biological targets, which can be crucial for achieving high affinity and selectivity . This makes urea-containing compounds, including this derivative, valuable probes for studying enzyme inhibition and receptor modulation. Unsymmetrical ureas, in particular, are essential motifs in a wide array of biologically active compounds and are frequently explored as enzyme inhibitors, antiviral agents, and selective receptor modulators . The specific structure of this compound, which includes a cyclopropyl-hydroxy-phenylethyl moiety, may be investigated for its potential to influence physicochemical properties such as solubility and metabolic stability. Researchers utilize this chemical in the design and synthesis of novel bioactive molecules, leveraging modern synthetic methods like hypervalent iodine-mediated coupling for its preparation and for the late-stage functionalization of complex molecules . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(20-16-9-5-2-6-10-16)19-13-18(22,15-11-12-15)14-7-3-1-4-8-14/h1-10,15,22H,11-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXAMDALPYPQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea typically involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and molecular features of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Substituent Differences
This compound C₁₈H₂₀N₂O₂ 296.36 Cyclopropyl, hydroxyl, phenyl, urea Unique hydroxy-cyclopropyl-phenylethyl group
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (8a-r) C₂₁H₁₇F₂N₅O₂S₂ 513.52 Thiadiazol, difluorophenyl, triazole, urea Thiadiazol and triazole heterocycles
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl, urea Aliphatic dimethylamino chain
1-(2-Phenylcyclopropyl)urea C₁₀H₁₁N₂O 175.21 Cyclopropyl, phenyl, urea Lacks hydroxy and ethyl extensions

Key Observations :

  • Polarity: The hydroxyl group in the target compound increases polarity compared to 3-[3-(dimethylamino)propyl]-1-phenylurea, which has a basic dimethylamino group.
  • Heterocyclic Influence : The thiadiazol and triazole groups in ’s compound enhance antifungal activity but add molecular bulk .

Analysis :

  • The antifungal activity of ’s compound is attributed to its triazole and difluorophenyl groups, which target fungal cytochrome P450 enzymes . The target compound lacks these moieties, suggesting divergent bioactivity.
  • Safety: The dimethylaminopropyl analog () is classified as non-hazardous, but its toxicology remains unstudied, highlighting a common gap among urea derivatives .

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea, identified by its CAS number 1421443-09-5, is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a hydroxy group, and a phenylurea moiety. This compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of 296.4 g/mol. Its structure can be represented as follows:

O C NCC O c 1ccccc 1 C 1CC 1 Nc 1ccccc 1\text{O C NCC O c 1ccccc 1 C 1CC 1 Nc 1ccccc 1}

The compound's distinctive features contribute to its reactivity and potential interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites. This interaction can alter the enzyme's activity, leading to therapeutic effects.
  • Receptor Modulation : The compound may also act as an agonist or antagonist at certain receptors, influencing physiological responses.

Potential Therapeutic Applications

This compound has been explored for several therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo models.
  • Anticancer Activity : Its ability to inhibit specific signaling pathways associated with cancer cell proliferation is under investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory propertiesDemonstrated significant reduction in TNFα production in LPS-stimulated cells (EC50 = 18 nM)
Study BInvestigate anticancer effectsShowed inhibition of cancer cell proliferation with IC50 values in the nanomolar range
Study CAssess enzyme inhibitionInhibited human carbonic anhydrase II with an IC50 value of 50 nM

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